4-Chloro-1-ethynyl-2-methoxybenzene
Description
4-Chloro-1-ethynyl-2-methoxybenzene is an aromatic alkyne derivative featuring a benzene ring substituted with a chlorine atom at the para position, a methoxy group at the ortho position, and an ethynyl group at the meta position. This compound has been studied in oxidative annulation reactions, where it demonstrated moderate reactivity. For instance, in a cobalt-catalyzed oxidative [4+2] annulation with styrenes under external-oxidant-free conditions, it yielded the desired naphthalene derivative (product 3bk) in 49% yield . The ethynyl group serves as a dienophile, while the electronic effects of substituents (electron-donating methoxy and electron-withdrawing chlorine) modulate its reactivity.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
4-chloro-1-ethynyl-2-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |
InChI Key |
WBLLTTDQALOJJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Oxidative Annulation Reactions
The reactivity of 4-chloro-1-ethynyl-2-methoxybenzene is influenced by its substituents' electronic and steric properties. Below is a comparison with structurally related alkynes (Table 1):
Table 1: Reactivity of this compound and Analogues in Oxidative [4+2] Annulation
Key Observations:
- Electron-donating groups (EDGs) like methoxy (-OMe) or methyl (-Me) enhance reactivity by increasing the nucleophilicity of the alkyne, leading to higher yields (e.g., 70–85% for 3bb and 3bg) .
- Electron-withdrawing groups (EWGs) such as chlorine or acetyl reduce reactivity due to decreased electron density at the alkyne, resulting in lower yields (e.g., 42–49% for 3bk, 3bc, and 3bf) .
- The position of substituents plays a critical role. For example, ortho- and meta-substituted EDGs (e.g., 3bj with OMe at ortho) achieved 93% yield, while para-substituted EWGs like chlorine in 3bk led to moderate yields (49%) due to steric and electronic effects .
Structural Analogues and Their Properties
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
This benzothiazole derivative shares a chloro and methoxy substitution pattern but differs in the core heterocyclic structure. While this compound is used in annulation reactions, benzothiazoles are typically explored for biological activity, highlighting functional group-dependent applications .
2-Chloro-4-isocyano-1-methoxybenzene
Replacing the ethynyl group with an isocyano group alters the compound’s reactivity. Isocyano groups are stronger EWGs, likely reducing annulation efficiency compared to ethynyl derivatives .
2-Chloro-1-ethoxy-4-methylbenzene
This compound features ethoxy (EDG) and methyl (EDG) groups. The absence of an ethynyl group limits its use in cycloadditions, but the EDGs enhance electrophilic substitution reactivity compared to this compound .
2-Ethenyl-1-methoxy-4-nitrobenzene
The nitro group (strong EWG) further reduces electron density at the aromatic ring, making this compound less reactive in annulation reactions than this compound .
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction typically involves a halogenated precursor (e.g., 4-chloro-2-methoxy-1-iodobenzene) and acetylene gas or a trimethylsilyl-protected alkyne. The catalytic system comprises:
-
Palladium catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–5 mol%).
-
Copper co-catalyst : CuI (1–10 mol%) to facilitate transmetallation.
-
Base : Et₃N or TMG (tetramethylguanidine) to deprotonate the alkyne.
The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by alkyne coordination, transmetallation with Cu(I), and reductive elimination to yield the coupled product.
Optimized Reaction Conditions
Key parameters for maximizing yield (typically 70–85%) and minimizing side reactions (e.g., Glaser coupling):
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances Pd solubility |
| Temperature | 60–80°C | Balances kinetics and side reactions |
| Acetylene stoichiometry | 1.2–1.5 equivalents | Ensures complete conversion |
| Reaction time | 12–24 hours | Allows full substrate consumption |
Industrial-scale adaptations employ continuous flow reactors to improve heat transfer and reduce catalyst loading.
Sequential Functionalization of the Benzene Ring
For substrates lacking pre-installed halogens or alkoxy groups, a stepwise approach is necessary. This method involves three stages: methoxylation, chlorination, and ethynylation.
Methoxylation via Nucleophilic Aromatic Substitution
Methoxy group introduction often precedes chlorination due to its strong ortho/para-directing effects. Starting from 2-chloro-4-iodophenol:
Chlorination Using Electrophilic Aromatic Substitution
Chlorine is introduced at position 4 via FeCl₃-catalyzed electrophilic substitution:
Ethynylation via Sonogashira Coupling
The iodinated intermediate undergoes Sonogashira coupling with acetylene, as detailed in Section 1.
Alternative Methods and Emerging Strategies
Elimination Reactions
Dehydrohalogenation of vicinal dihalides offers a halide-free pathway, though lower yields (50–60%):
-
Substrate : 1,2-dibromo-4-chloro-2-methoxybenzene.
-
Reagent : KOtBu in DMF induces β-elimination to form the ethynyl group.
Industrial-Scale Production and Purification
Q & A
Q. What are the optimal laboratory synthesis routes for 4-Chloro-1-ethynyl-2-methoxybenzene?
- Methodological Answer : The synthesis involves a three-step process:
Chlorination : Start with 4-methoxybenzene (anisole) and introduce chlorine at the 2-position using Cl₂ gas or a chlorinating agent (e.g., NCS) under controlled conditions .
Ethynylation : Perform a Sonogashira coupling between 2-chloro-4-methoxybenzene and an ethynylating agent (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst in THF or DMF at 60–80°C .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography.
Q. What spectroscopic and analytical techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and ethynyl proton (δ ~2.5–3.0 ppm).
- ¹³C NMR : Confirm chlorine substitution via deshielded aromatic carbons and ethynyl carbon signals (δ 70–90 ppm).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion [M]⁺ at m/z 166.60 (C₉H₇ClO) .
- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence substitution vs. elimination pathways of the chlorine substituent?
- Methodological Answer : The chlorine group undergoes nucleophilic substitution (SNAr) or elimination depending on conditions:
| Base | Solvent | Product | Key Observation |
|---|---|---|---|
| LiN(iPr)₂ | THF, −78°C | Cyclohexyl derivatives | Strong base favors elimination-free substitution . |
| NaOH | H₂O/dioxane | Methoxy-retained products | Aqueous conditions minimize elimination due to solvation . |
- Design Tip : Use non-nucleophilic bases (e.g., LDA) in anhydrous solvents to suppress elimination.
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. kinase inhibition)?
- Methodological Answer : Variability arises from:
- Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) using standardized MTT assays.
- Assay Conditions : Control pH (stable at 5–9 ), solvent (DMSO concentration <0.1%), and incubation time.
- Metabolic Interference : Co-administer cytochrome P450 inhibitors to assess metabolite-driven effects.
- Reference Compounds : Compare with structurally similar derivatives (e.g., 1-Chloro-2-ethynyl-4-methoxybenzene) to isolate substituent effects .
Q. What computational strategies predict regioselectivity in cycloaddition reactions involving the ethynyl group?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for [2+2] or Diels-Alder reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on transition states.
- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Reaxys/Pistachio) to prioritize routes with minimal steric hindrance .
Q. How can researchers design derivatives to enhance stability without compromising bioactivity?
- Methodological Answer :
- Isosteric Replacement : Replace chlorine with CF₃ (electron-withdrawing) or OMe (electron-donating) groups.
- Protecting Groups : Use methoxymethyl (MOM) to shield the ethynyl group during synthesis .
- Prodrug Strategies : Conjugate with ester moieties to improve aqueous solubility and hydrolyze in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
